molecular formula C25H19ClN4O3 B11197171 Ethyl 3-{[4-(3-piperidin-1-ylpyrazin-2-yl)benzoyl]amino}benzoate

Ethyl 3-{[4-(3-piperidin-1-ylpyrazin-2-yl)benzoyl]amino}benzoate

Cat. No.: B11197171
M. Wt: 458.9 g/mol
InChI Key: GBBZMNNAOROYPI-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-(4-ethoxyphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide is a complex organic compound that belongs to the class of pyrazoloquinolines. This compound is characterized by its unique structure, which includes a pyrazoloquinoline core substituted with chlorophenyl and ethoxyphenyl groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-(4-ethoxyphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide typically involves multi-step organic reactions One common method involves the condensation of 4-chlorobenzaldehyde with 4-ethoxyaniline to form an intermediate Schiff base This intermediate is then cyclized with appropriate reagents to form the pyrazoloquinoline core

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing by-products and ensuring the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-(4-ethoxyphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form quinoline derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups, leading to different derivatives.

    Substitution: The chlorophenyl and ethoxyphenyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazoloquinoline derivatives, which can have different biological and chemical properties.

Scientific Research Applications

2-(4-chlorophenyl)-N-(4-ethoxyphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-(4-ethoxyphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-2-((2-(4-ethoxyphenyl)-2-oxoethyl)thio)-4(3H)-quinazolinone
  • 4-chlorophenyl 4-ethoxyphenyl sulfone

Uniqueness

2-(4-chlorophenyl)-N-(4-ethoxyphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide is unique due to its specific substitution pattern and the presence of the pyrazoloquinoline core. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C25H19ClN4O3

Molecular Weight

458.9 g/mol

IUPAC Name

2-(4-chlorophenyl)-N-(4-ethoxyphenyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide

InChI

InChI=1S/C25H19ClN4O3/c1-2-33-19-10-6-17(7-11-19)28-24(31)15-3-12-22-20(13-15)23-21(14-27-22)25(32)30(29-23)18-8-4-16(26)5-9-18/h3-14,29H,2H2,1H3,(H,28,31)

InChI Key

GBBZMNNAOROYPI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC3=C4C(=CN=C3C=C2)C(=O)N(N4)C5=CC=C(C=C5)Cl

Origin of Product

United States

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